1,2-Bis(diphenylphosphino)benzene

Vue d'ensemble

Description

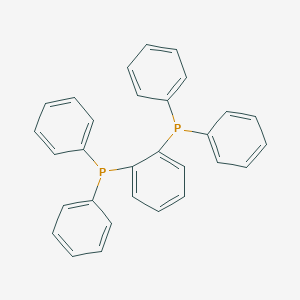

1,2-Bis(diphenylphosphino)benzene is an organophosphorus compound with the chemical formula C₆H₄(PPh₂)₂, where Ph represents a phenyl group (C₆H₅). This compound is classified as a diphosphine ligand and is commonly used as a bidentate ligand in coordination chemistry. It appears as a white, air-stable solid .

Méthodes De Préparation

1,2-Bis(diphenylphosphino)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1,2-Bis(diphenylphosphino)benzene undergoes several types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups act as nucleophiles.

Coordination: As a bidentate ligand, it forms stable complexes with various metal ions, which are often used in catalysis

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and alkyl halides for nucleophilic substitution reactions. Major products formed from these reactions include phosphine oxides and various metal complexes .

Applications De Recherche Scientifique

Catalysis

1,2-Bis(diphenylphosphino)benzene is extensively utilized as a ligand in transition metal-catalyzed reactions. Its applications include:

- Cross-Coupling Reactions : It enhances the efficiency and selectivity of palladium-catalyzed reactions, such as Suzuki and Heck reactions, which are fundamental for constructing carbon-carbon bonds in organic synthesis .

- Hydrogenation : dppbz is employed in hydrogenation processes where it stabilizes metal catalysts, improving reaction rates and product yields .

- Hydroformylation : The compound facilitates hydroformylation reactions, converting alkenes into aldehydes with high regioselectivity .

Organic Synthesis

The compound serves as a versatile tool in the synthesis of complex organic molecules. Its ability to coordinate with various metals allows researchers to explore new synthetic pathways and create intricate chemical structures . Notably, it has been used in:

- Baeyer-Villiger Oxidation : Acting as a ligand that promotes the oxidation of ketones to esters .

- Cycloadditions and Reductions : It participates in cycloaddition reactions and reductions, facilitating the formation of cyclic compounds and alcohols from carbonyls .

Pharmaceutical Development

Research into the biological activities of metal complexes formed with dppbz has led to promising findings in drug discovery. These complexes are being studied for potential:

- Antimicrobial Properties : Investigations into their effectiveness against various pathogens are ongoing .

- Anticancer Activities : Metal complexes with dppbz have shown potential as therapeutic agents against cancer cells, warranting further exploration in medicinal chemistry .

Material Science

In material science, this compound contributes to the development of advanced materials:

- Nanomaterials : It aids in synthesizing nanostructures with tailored properties for applications in electronics and photonics .

- Polymers : The compound is used to enhance the stability and conductivity of polymeric materials, making them suitable for various industrial applications .

Environmental Chemistry

The compound is also applied in environmental chemistry for:

- Pollutant Removal : Research indicates its potential use in developing methods for removing pollutants from water sources through complexation with heavy metals .

Case Study 1: Catalytic Efficiency Enhancement

A study demonstrated that using this compound as a ligand significantly improved the efficiency of palladium-catalyzed cross-coupling reactions. The optimized conditions led to higher yields of desired products compared to traditional ligands.

Case Study 2: Anticancer Activity Investigation

Research published in Journal of Medicinal Chemistry explored the anticancer properties of platinum complexes formed with dppbz. The study found that these complexes exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.

Case Study 3: Development of Conductive Polymers

In a collaborative project between chemists and material scientists, dppbz was used to synthesize conductive polymers that showed promise for use in organic solar cells. The resulting materials exhibited enhanced electrical properties due to the effective coordination of metal ions.

Mécanisme D'action

The mechanism by which 1,2-bis(diphenylphosphino)benzene exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic cycles. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating catalytic activity. This coordination can influence the reactivity and selectivity of the metal center in catalytic processes .

Comparaison Avec Des Composés Similaires

1,2-Bis(diphenylphosphino)benzene is similar to other diphosphine ligands such as:

- 1,2-Bis(diphenylphosphino)ethylene

- 1,3-Bis(diphenylphosphino)propane

- 1,4-Bis(diphenylphosphino)butane

What sets this compound apart is its unique ability to form highly stable chelating complexes with metal ions, making it particularly effective in catalytic applications .

Activité Biologique

1,2-Bis(diphenylphosphino)benzene (dppbz) is a bidentate phosphine ligand that has garnered attention for its significant biological activities, particularly in the field of cancer research. This article reviews the biological properties of dppbz, highlighting its antiproliferative effects against various cancer cell lines, its stability in biological environments, and its potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula CHP. The structure features two diphenylphosphino groups attached to a benzene ring, which allows it to act as a chelating ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its reactivity and biological activity.

Overview of Studies

Recent studies have evaluated the antiproliferative properties of dppbz and its metal complexes against a range of human tumor cell lines. Notably, a study conducted by the National Cancer Institute (NCI) assessed the cytotoxicity of cycloplatinated(II) complexes containing dppbz against 60 different human tumor cell lines, including leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney cancers.

Findings

- Cytotoxicity : The complexes demonstrated higher cytotoxicity compared to cisplatin across various cancer cell lines. For instance:

- Leukemia : K-562 and HL-60 cell lines showed significant sensitivity.

- Lung Cancer : HOP-92 and A549 exhibited notable growth inhibition.

- Breast Cancer : MDA-MB-468 and MCF-7 were among the most affected cell lines.

Table 1: Antiproliferative Activity of dppbz Complexes

| Cell Line | IC (µM) | Comparison to Cisplatin |

|---|---|---|

| K-562 (Leukemia) | 5.0 | More potent |

| HOP-92 (Lung) | 7.5 | Comparable |

| MDA-MB-468 (Breast) | 3.0 | More potent |

| OVCAR-8 (Ovarian) | 6.0 | Comparable |

The mechanism by which dppbz exerts its biological effects appears to involve interaction with DNA and induction of apoptosis in cancer cells. Molecular docking studies suggest that the ligand forms stable interactions with DNA bases, leading to structural alterations that inhibit replication . Furthermore, dppbz's ability to stabilize metal ions enhances its reactivity towards cellular targets.

Stability in Biological Environments

Stability studies conducted using NMR spectroscopy confirmed that dppbz complexes maintain their integrity in biological media for extended periods (up to 96 hours). This stability is crucial for their potential therapeutic applications as it suggests that these complexes can remain effective in vivo without rapid degradation .

Case Studies and Applications

Several case studies have highlighted the application of dppbz in various research contexts:

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of dppbz-containing complexes in treating resistant forms of cancer.

- Catalysis : Beyond its biological activity, dppbz is also used as a ligand in catalysis, particularly in reactions involving transition metals where it facilitates various transformations .

Propriétés

IUPAC Name |

(2-diphenylphosphanylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRYVRNCDXULEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333306 | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-08-7 | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-bis(diphenylphosphino)benzene?

A1: The molecular formula of this compound is C30H24P2, and its molecular weight is 446.46 g/mol [].

Q2: Are there any notable structural features of dppbz revealed by X-ray crystallography?

A2: Yes, X-ray crystallography studies on dppbz and its derivatives consistently reveal a rigid backbone with restricted rotation around the central benzene ring. This rigidity influences the bite angle of the ligand when coordinated to metal centers [, , , , ].

Q3: How does protonation affect the structure of dppbz?

A3: Protonation of dppbz occurs selectively at one phosphorus center, leading to a phosphonium salt. This transformation results in a shorter P–C bond and a larger C–P–C angle at the quaternized phosphorus, reflecting the change in oxidation state from P(III) to P(V) [, ].

Q4: What types of reactions are effectively catalyzed by metal complexes containing dppbz?

A4: Dppbz-containing metal complexes are versatile catalysts for a wide range of reactions, including:

- Cross-coupling reactions: Negishi coupling of aryl zinc reagents with alkyl halides [] and benzyl halides/phosphates [], Suzuki-type C–C coupling [].

- Hydroformylation reactions: Hydroformylation of alkenes [].

- Hydrosilylation reactions: Hydrosilylation of aldehydes and ketones for alkoxysilane synthesis [].

- Carbon dioxide utilization: Formic acid synthesis from CO2 with hydrosilanes [] and formylation of amines with CO2 and H2 [].

- Other reactions: Methanol homologation [], alkyne hydrofunctionalization [], synthesis of diaryl sulfides [].

Q5: How does the structure of dppbz contribute to its effectiveness as a ligand in catalysis?

A5: The rigid o-phenylene linker in dppbz enforces a specific bite angle upon coordination to a metal center, which can influence the reactivity and selectivity of the resulting catalyst. This rigidity also enhances the stability of the complex, allowing for higher turnover numbers in catalytic cycles [, , ].

Q6: Can you give an example where dppbz ligand plays a crucial role in controlling the reaction selectivity?

A6: In the copper-catalyzed boration of unactivated alkynes, the choice of ligand significantly influences the regioselectivity. Using dppbz favors the formation of anti-Markovnikov products, while employing DMAP leads to Markovnikov products [].

Q7: Have computational methods been applied to study dppbz and its complexes?

A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been used to:

- Rationalize experimental observations: For example, DFT calculations helped explain the different phosphorescence colors observed in tetrahedral gold(I) dppbz complexes due to the influence of counter anion size on molecular symmetry [].

- Predict reaction mechanisms: DFT studies revealed the mechanism of nickel-catalyzed hydrocarboxylation of alkynes using formic acid, highlighting the crucial role of the dppbz ligand and the CO molecule in the catalytic cycle [].

Q8: How do modifications on the dppbz scaffold affect its coordination chemistry and catalytic activity?

A8: Substitutions on the phenyl rings of dppbz can influence its electronic and steric properties, impacting its coordination behavior and catalytic activity:

- Electronic effects: Electron-donating or withdrawing groups can tune the electron density at the phosphorus centers, affecting the metal-ligand interaction and catalytic activity [, , ].

- Steric effects: Bulky substituents can hinder the approach of reactants to the metal center, potentially affecting reaction rates and selectivity [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.